(2-Methylbutyl)[(2-methylphenyl)methyl]amine
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Overview
Description
(2-Methylbutyl)[(2-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N. It is a derivative of amine, characterized by the presence of a 2-methylbutyl group and a 2-methylphenylmethyl group attached to the nitrogen atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)[(2-methylphenyl)methyl]amine typically involves the reaction of 2-methylbenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methylbutyl)[(2-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylbutyl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound can modulate the activity of these targets, influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbutyl)[(3-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.
(2-Methylbutyl)[(4-methylphenyl)methyl]amine: Another isomer with the methyl group at the para position on the phenyl ring.
Uniqueness
(2-Methylbutyl)[(2-methylphenyl)methyl]amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl groups on both the butyl and phenyl moieties plays a crucial role in determining its properties and applications .
Properties
Molecular Formula |
C13H21N |
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Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(2)9-14-10-13-8-6-5-7-12(13)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
WDTAYKVPPMLCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC=CC=C1C |
Origin of Product |
United States |
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